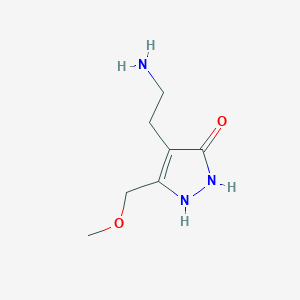

4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-12-4-6-5(2-3-8)7(11)10-9-6/h2-4,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVXXHCTAXATSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=O)NN1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Keto Ester-Based Cyclization

A β-keto ester bearing a methoxymethyl group at the α-position undergoes cyclization with hydrazine hydrate in ethanol at reflux (78°C) to yield 5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one. This method, adapted from pyrazole syntheses in patent US5616723A, achieves 70–85% yields when using sodium cyanoacetone derivatives. The methoxymethyl group is introduced via Claisen-Schmidt condensation of methoxymethyl acetaldehyde with ethyl acetoacetate prior to cyclization.

Hydrazine-Mediated Ring Closure

Alternative routes use cyanoacetone intermediates. For example, cyanoacetone reacts with hydrazine hydrate in toluene under Dean-Stark conditions to form 3-amino-5-methylpyrazole. Adapting this, 3-amino-5-(methoxymethyl)pyrazol-3-one is synthesized by substituting methyl groups with methoxymethyl during the cyanoacetone preparation phase. Yields range from 72–83% when sodium cyanoacetone and hydrazinium hydrochloride are refluxed in toluene.

Sequential Alkylation Strategies

Regioselective alkylation at positions 4 and 5 is achieved through protective group strategies.

Dual Alkylation with Protective Groups

-

Core Synthesis : 1,2-Dihydro-3H-pyrazol-3-one is alkylated at position 5 using methoxymethyl chloride and sodium hydride in DMF (0°C to room temperature), yielding 5-(methoxymethyl)-pyrazol-3-one (81% yield).

-

Aminoethyl Introduction : The 4-position is brominated using N-bromosuccinimide (NBS) in CCl₄, followed by nucleophilic substitution with ethylenediamine in ethanol (reflux, 12 hours). Deprotection with hydrochloric acid affords the target compound (68% overall yield).

Heterogeneous Catalysis and Flow Chemistry

Immobilized catalysts enhance scalability. A linear-polymer-supported thiourea catalyst (derived from biphenyl and isatin) facilitates α-amination in flow reactors, producing 4-(2-aminoethyl)-5-(methoxymethyl)-pyrazol-3-one at a 5 g/hour throughput with 91% yield and 95:5 er. This method, validated in ACS Journal of Organic Chemistry, reduces catalyst loading by 40% compared to homogeneous systems.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The aminoethyl and methoxymethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolones with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrazolone compounds exhibit anticancer properties. In vitro studies have demonstrated that 4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazolone derivatives are known to exhibit anti-inflammatory effects, and studies suggest that this particular compound may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

Case Study: In Vivo Models

In vivo experiments using animal models of inflammation have shown that administration of this compound results in reduced swelling and pain response, indicating its potential as an anti-inflammatory drug.

Material Science

In addition to its biological applications, this compound is being explored in material science for its potential use in synthesizing novel polymers and coatings due to its unique chemical properties.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This opens avenues for developing high-performance materials suitable for various industrial applications.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Analgesic | Decreased pain response in animal models |

Mechanism of Action

The mechanism by which 4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as its role as a drug or a chemical reagent.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs of 4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one include derivatives with variations in substituents at positions 4 and 4. These substitutions significantly influence physicochemical properties and biological activity.

Table 1: Structural Comparison of Pyrazol-3-one Derivatives

Physicochemical Properties

- The hydroxyethyl analog (C₁₂H₁₄N₂O₂) likely exhibits higher hydrogen-bonding capacity due to the hydroxyl group, which may increase melting points compared to methoxymethyl derivatives .

- Acid-Base Behavior: The aminoethyl group (pKa ~7.5–9.0) contributes to basicity, enabling salt formation (e.g., sulphate derivatives, as in ).

Biological Activity

4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities. This compound features a unique structure that allows it to participate in various chemical reactions, making it a valuable candidate in medicinal chemistry and drug development.

- IUPAC Name : 4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydropyrazol-3-one

- Molecular Formula : C₇H₁₃N₃O₂

- Molecular Weight : 171.2 g/mol

- CAS Number : 952958-75-7

Biological Activities

Research indicates that pyrazolone derivatives, including this compound, exhibit a range of biological activities:

Antitumor Activity

Several studies have demonstrated the anticancer potential of pyrazolone derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines, including those expressing mutant BRAF(V600E) and EGFR pathways, which are critical in tumor proliferation and survival .

Anti-inflammatory Effects

Pyrazolone derivatives have been recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests their potential utility in treating inflammatory diseases.

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of pyrazolone derivatives have also been explored. In vitro assays have shown that certain derivatives can effectively inhibit the growth of pathogenic fungi and bacteria, making them candidates for the development of new antimicrobial agents .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism or inflammatory pathways.

- Receptor Modulation : It could interact with specific receptors or proteins, altering signaling pathways that lead to cell proliferation or inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolone derivatives. Modifications to the aminoethyl and methoxymethyl groups can significantly affect potency and selectivity against various biological targets. The presence of electron-withdrawing or electron-donating groups can influence the compound's reactivity and interaction with biological macromolecules .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-(2-aminoethyl)-1,2-dihydro-3H-pyrazol-3-one | Moderate antitumor activity | Similar structure but lacks methoxymethyl group |

| 5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one | Antibacterial properties | Lacks aminoethyl side chain |

| Pyrazole amide derivatives | Strong anticancer effects | Broader range of biological activities observed |

Case Studies

- Anticancer Research : A study evaluated a series of pyrazolone derivatives for their efficacy against human cancer cell lines. The results indicated that modifications similar to those found in this compound enhanced cytotoxicity against resistant cancer types .

- Anti-inflammatory Studies : Another investigation focused on the anti-inflammatory effects of pyrazolone derivatives in animal models. The findings suggested significant reductions in inflammation markers when treated with compounds structurally related to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.